molecular formula C7H17ClNOP B017263 Chloro(diisopropylamino)methoxyphosphine CAS No. 86030-43-5

Chloro(diisopropylamino)methoxyphosphine

Cat. No.: B017263
CAS No.: 86030-43-5
M. Wt: 197.64 g/mol
InChI Key: VOVWQRQDSCYAEA-UHFFFAOYSA-N
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Description

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine is a chemical compound with the molecular formula C12H28ClN2P. It is also known by its IUPAC name, N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine

Mechanism of Action

Target of Action

Methyl N,N-diisopropylchlorophosphoramidite, also known as N,N-Diisopropylmethylphosphoramidic Chloride, 80% or N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine, is primarily used as a phosphitylating agent . Its primary targets are the hydroxyl groups present in the nucleosides during the synthesis of oligonucleotides .

Mode of Action

The compound interacts with its targets (hydroxyl groups) through a process known as phosphitylation . This interaction results in the formation of phosphite esters, which are then oxidized to form the desired phosphodiester bonds in the oligonucleotide chain .

Biochemical Pathways

The compound plays a crucial role in the phosphoramidite method for oligonucleotide synthesis . This method involves a series of chemical reactions, including coupling, capping, oxidation, and deprotection, to form the desired oligonucleotide sequence .

Pharmacokinetics

Its bioavailability in a reaction is influenced by factors such as concentration, reaction conditions, and the presence of other reagents .

Result of Action

The action of Methyl N,N-diisopropylchlorophosphoramidite results in the formation of oligonucleotides, which are short DNA or RNA molecules . Oligonucleotides have numerous applications in research, diagnostics, and therapeutics .

Action Environment

The action, efficacy, and stability of Methyl N,N-diisopropylchlorophosphoramidite are influenced by various environmental factors. These include the pH, temperature, and solvent of the reaction environment . Proper storage conditions are also crucial to maintain its stability and prevent degradation .

Chemical Reactions Analysis

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine has several applications in scientific research:

Comparison with Similar Compounds

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine can be compared with other similar compounds, such as:

Biological Activity

Chloro(diisopropylamino)methoxyphosphine, also known as methyl N,N-diisopropylchlorophosphoramidite, is a phosphorus-containing compound with significant biological implications. Its chemical structure is characterized by the presence of a chlorophosphoramidite functional group, which plays a crucial role in its reactivity and biological activity. This article explores the compound's biological activity, including its mechanisms, applications in medicinal chemistry, and relevant case studies.

  • Chemical Formula : C₇H₁₇ClNOP
  • Molecular Weight : 197.645 g/mol
  • CAS Number : 86030-43-5
  • Synonyms : Methyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylmethylphosphoramidic chloride

This compound acts primarily as a phosphoramidite reagent in organic synthesis. Its biological activity is often linked to its role in the synthesis of oligonucleotides and other phosphorus-containing compounds. The compound can facilitate the formation of phosphodiester bonds, which are vital for DNA and RNA synthesis.

Key Mechanisms:

  • Phosphorylation : The chlorophosphoramidite group can undergo nucleophilic substitution reactions, leading to the incorporation of phosphorus into various biomolecules.
  • Enzyme Interactions : It has been noted for its potential interactions with enzymes involved in nucleic acid metabolism, although specific enzyme targets remain to be fully elucidated.

Biological Applications

This compound has been utilized in various biological and medicinal chemistry applications:

  • Oligonucleotide Synthesis : It serves as a key reagent for synthesizing phosphorothioate oligonucleotides, which are used in gene therapy and antisense oligonucleotide technologies.
  • Antiviral Research : Studies have indicated that derivatives of this compound may exhibit antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis pathways .

Case Studies

  • Synthesis of Antiviral Agents :
    A study highlighted the use of this compound in synthesizing novel antiviral compounds targeting RNA viruses. The phosphoramidite was shown to effectively facilitate the incorporation of modified nucleotides into RNA strands, enhancing their stability and resistance to degradation .
  • Pharmaceutical Applications :
    Research has demonstrated that this compound can be utilized to create prodrugs that release active pharmaceutical ingredients upon metabolic conversion. This property is particularly useful in designing drugs with improved bioavailability and reduced side effects .

Research Findings

Recent studies have focused on the following aspects:

  • Toxicity and Safety : While this compound is effective in its applications, it is classified as hazardous due to its corrosive nature and potential health risks upon exposure . Safety protocols must be strictly followed during handling.
  • Comparative Efficacy : In comparative studies with other phosphoramidites, this compound has shown superior efficiency in forming stable oligonucleotide constructs, making it a preferred choice for researchers .

Data Table: Properties and Applications

Property/FeatureDetails
Chemical NameThis compound
CAS Number86030-43-5
Molecular Weight197.645 g/mol
Biological ActivityOligonucleotide synthesis, antiviral research
Toxicity ClassificationSkin Corr. 1B (corrosive)
Key ApplicationsGene therapy, drug design

Properties

IUPAC Name

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClNOP/c1-6(2)9(7(3)4)11(8)10-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVWQRQDSCYAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86030-43-5
Record name Chloro(diisopropylamino)methoxy phosphine
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